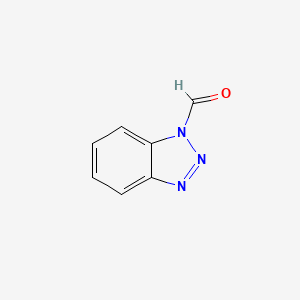

1H-Benzotriazol-1-carbaldehyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-Benzotriazole-1-carboxaldehyde involves reliable procedures that enable the production of this compound in good to excellent yields. A notable method includes its use in reductive amination reactions with primary and secondary amines, showcasing its versatility without the need for protection of the starting material (Krasavin et al., 2005). Additionally, benzotriazoles react with aldehydes and aldehyde derivatives to form crystalline adducts characterized by strong hydrogen bonding (Katritzky et al., 1987).

Molecular Structure Analysis

The molecular structure of 1H-Benzotriazole-1-carboxaldehyde and its derivatives can be elucidated through various solid-state techniques and quantum chemical calculations. These studies provide insights into the supramolecular assembly and the electronic structures of these compounds, highlighting the influence of peripheral substitution on the morphology of aggregates and their optoelectronic applications (Quesada‐Moreno et al., 2019).

Chemical Reactions and Properties

1H-Benzotriazole-1-carboxaldehyde participates in a variety of chemical reactions, including the synthesis of N,N′-disubstituted thioureas and carbodiimides through Mannich-type condensation products. This reactivity is further demonstrated in its transformation by ozone in aqueous solution, leading to the formation of 1H-1,2,3-triazole-4,5-dicarbaldehyde, showcasing its environmental relevance and transformation products (Katritzky & Gordeev, 1991); (Mawhinney et al., 2012).

Physical Properties Analysis

The physical properties of 1H-Benzotriazole-1-carboxaldehyde, such as thermal stability, can be studied through techniques like thermogravimetric analysis (TGA), which helps in understanding the stability and decomposition patterns of these compounds under various conditions (Wang et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

1H-Benzotriazol-1-carbaldehyd wird in der chemischen Synthese verwendet . Seine Reaktivität ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen und zur Synthese einer Vielzahl von Verbindungen beizutragen.

Formylierungsreagenzien

Diese Verbindung wird auch als Formylierungsreagenz verwendet . Es kann eine Formylgruppe in andere Moleküle einführen, was ein entscheidender Schritt in vielen synthetischen Prozessen ist.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1H-Benzotriazole-1-carboxaldehyde is the TenA protein family, which occurs in prokaryotes, plants, and fungi . This family has two subfamilies, one having an active-site cysteine, the other not .

Mode of Action

1H-Benzotriazole-1-carboxaldehyde interacts with its targets by participating in thiamin salvage . It does this by hydrolysing the thiamin breakdown product amino-HMP (4-amino-5-aminomethyl-2-methylpyrimidine) to HMP .

Biochemical Pathways

The biochemical pathway affected by 1H-Benzotriazole-1-carboxaldehyde is the thiamin salvage pathway . The downstream effects of this interaction include the production of HMP, a crucial component in various biochemical reactions .

Result of Action

The molecular and cellular effects of 1H-Benzotriazole-1-carboxaldehyde’s action involve the hydrolysis of the thiamin breakdown product, leading to the production of HMP . This process is crucial for the normal functioning of various biochemical reactions.

Action Environment

The action, efficacy, and stability of 1H-Benzotriazole-1-carboxaldehyde can be influenced by various environmental factors. For instance, it exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. It’s also worth noting that 1H-Benzotriazole-1-carboxaldehyde is extremely hygroscopic , which means it readily absorbs moisture from the environment, potentially affecting its stability and efficacy.

Eigenschaften

IUPAC Name |

benzotriazole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEIDGKSJOJJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341906 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72773-04-7 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

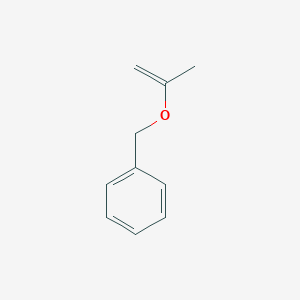

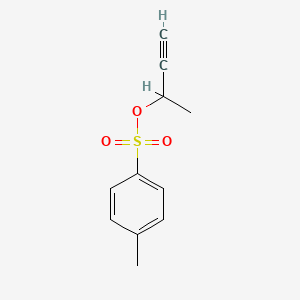

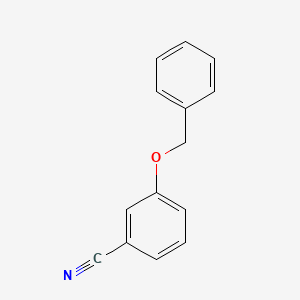

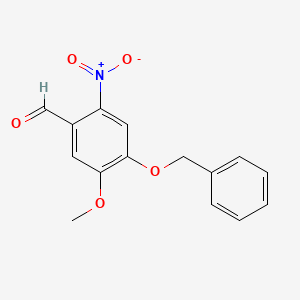

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)